molecular formula C17H16N2O B8373522 N1-(4-methoxy benzyl)-isoquinolinamine

N1-(4-methoxy benzyl)-isoquinolinamine

Cat. No. B8373522
M. Wt: 264.32 g/mol
InChI Key: VACUCNDAEWCFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314123B2

Procedure details

A reaction mixture of N1-(4-methoxy benzyl)-isoquinolinamine compound III (300 mg, 0.73 mmol) and trifluoroacetic acid (5 mL) in methylene chloride (5 mL) was refluxed for 2 days. A solution of NaHCO3 was added and the reaction mixture was extracted with methylene chloride. The combined organic extracts were washed with water, dried, and concentrated. The residue was purified by column chromatography on silica gel with n-hexane-ethyl acetate (1:1) to afford 1-amino isoquinoline (151 mg, 71%). The 1-amino compound was dissolved in acetone (5 mL) and 5 drops of concentrated HCl was added. The hydrochloride salt was filtered and filter cake was washed with acetone. After drying, 120 mg of 1-amino isoquinoline hydrochloride was obtained (Compound 13, 50%). 1H NMR (300 MHz, DMSO-d6) δ: 13.57 (s, 1H), 9.37 (s, 2H), 7.79 (d, 1H), 7.55-7.39 (m, 6H), 7.02 (m, 1H), 3.87 (s, 3H), 3.06 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][N:10]=2)=CC=1.COC1C=CC(CNC2C3C(=CC=C(N(C)C)C=3)C=C(C3C=CC=C(OC)C=3)N=2)=CC=1.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNC2=NC=CC3=CC=CC=C23)C=C1
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=CC=C(CNC2=NC(=CC3=CC=C(C=C23)N(C)C)C2=CC(=CC=C2)OC)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with n-hexane-ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.